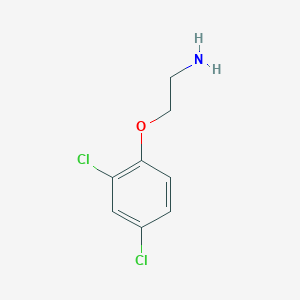

2-(2,4-Dichlorophenoxy)ethylamine

Description

Historical Context and Evolution of Phenoxyethylamine Chemistry

The journey into understanding phenoxyethylamine and its derivatives is rooted in the broader exploration of phenoxy compounds and their applications. Initially, research in this area was significantly driven by the development of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which was first commercialized in 1946. wikipedia.orgmt.gov These early studies laid the groundwork for synthesizing and understanding the properties of various phenoxy structures.

The evolution of phenoxyethylamine chemistry gained momentum through systematic investigations into structure-activity relationships, particularly in the field of medicinal chemistry. Scientists discovered that the phenoxyethylamine scaffold is a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This realization spurred research into modifying the core structure to explore a wide array of potential applications.

Academic Rationale for Comprehensive Investigation of 2-(2,4-Dichlorophenoxy)ethylamine

The academic interest in this compound stems from several key factors. The dichlorophenoxy moiety is a well-established component in various biologically active molecules, notably herbicides. researchgate.net The addition of an ethylamine (B1201723) side chain introduces a functional group known to interact with various biological targets. This combination of structural features suggests a high potential for discovering novel biological activities.

Furthermore, research on related compounds has provided a strong impetus for a more thorough investigation. For instance, the analog 2-(3,4-dichlorophenoxy) triethylamine (B128534) (DCPTA) has been shown to alleviate salinity stress in maize by enhancing photosynthetic capacity and maintaining ion homeostasis. nih.govnih.gov Such findings in structurally similar molecules fuel the hypothesis that this compound may also possess interesting and potentially useful biological properties, warranting a comprehensive scientific examination.

Structural Classification and Relevance within Phenoxy Compounds

This compound is classified as a chlorinated phenoxyethylamine derivative. The core of its structure is the phenoxy group (a phenyl group attached to an oxygen atom), which is a defining feature of the broader class of phenoxy compounds. chemicalbull.com These compounds are organic chemicals with a wide range of chemical and biological properties. chemicalbull.com

The structure of this compound is characterized by a 2,4-dichlorophenoxy group linked to an ethylamine backbone. The specific positioning of the two chlorine atoms on the phenyl ring is a critical determinant of its chemical properties and, consequently, its biological activity. The presence and position of halogen atoms can significantly influence factors like lipophilicity and electronic effects, which in turn affect how the molecule interacts with biological systems.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4-dichlorophenoxy)ethan-1-amine |

| CAS Number | 1199-28-6 |

| Molecular Formula | C₈H₉Cl₂NO |

| Synonyms | 2-(2,4-dichlorophenoxy)ethanamine |

Data sourced from multiple chemical databases. chemicalbook.com

Overview of Major Academic Research Themes for this compound

Academic research on this compound and its close analogs has primarily focused on a few key areas:

Synthesis and Chemical Analysis: A significant portion of the research has been dedicated to developing efficient synthetic routes for this compound and related compounds. journals.co.zajournals.co.za This includes optimizing reaction conditions and yields to make these compounds more accessible for further study. Spectroscopic methods are then employed to confirm the molecular structure. researchgate.net

Potential Herbicidal and Plant Growth Regulatory Effects: Given its structural similarity to phenoxy herbicides, a major research theme is the investigation of its potential as a weed control agent or plant growth regulator. wikipedia.orggoogle.com Studies in this area often involve assessing its effects on various plant species.

Exploration of Other Biological Activities: Researchers are also exploring a wider range of potential biological activities. This is motivated by the diverse effects observed in other phenoxyethylamine derivatives, which include applications as intermediates in the synthesis of compounds with anticonvulsant and other pharmacological properties. For example, research into new 2,4-dichlorophenoxy ethers has shown some promising antitumor activity in preliminary studies. consensus.app

Structure-Activity Relationship (SAR) Studies: A key academic pursuit is to understand how the specific structural features of this compound relate to its biological activity. By synthesizing and testing a series of related compounds with systematic variations in their structure, researchers can identify the molecular components crucial for a desired effect.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPGUWYWOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152614 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-28-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dichlorophenoxy Ethylamine

Established Synthetic Routes to 2-(2,4-Dichlorophenoxy)ethylamine

The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of an ether linkage between the 2,4-dichlorophenol (B122985) moiety and an ethylamine (B1201723) fragment.

Conventional Reaction Pathways

Conventional approaches to synthesizing this compound typically rely on well-established reactions in organic chemistry, such as the Williamson ether synthesis and the Gabriel synthesis.

Williamson Ether Synthesis: This classic method involves the reaction of a sodium or potassium salt of 2,4-dichlorophenol (2,4-dichlorophenoxide) with a suitable 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. The phenoxide, a potent nucleophile, displaces the halide in an SN2 reaction to form the desired ether linkage. byjus.comchemistrysteps.commasterorganicchemistry.com A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenol (B47542). gordon.edujk-sci.com However, a significant drawback of using 2-haloethylamine directly is the potential for side reactions, including over-alkylation of the resulting primary amine.

Gabriel Synthesis: To circumvent the issue of over-alkylation and ensure the selective formation of the primary amine, the Gabriel synthesis is a more controlled conventional method. wikipedia.orgchemistrysteps.comlibretexts.org This pathway involves two main steps:

Alkylation: Potassium phthalimide (B116566) is reacted with 1-bromo-2-(2,4-dichlorophenoxy)ethane. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), undergoing an SN2 reaction to form N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide. wikipedia.orgnrochemistry.com

Deprotection: The resulting N-alkylated phthalimide is then cleaved, typically by reacting it with hydrazine (B178648) (Ing-Manske procedure), to release the desired primary amine, this compound, and form a stable phthalhydrazide (B32825) byproduct. wikipedia.orgmasterorganicchemistry.com

Optimized and High-Yield Synthesis Strategies

Optimization of synthetic routes aims to improve reaction yields, reduce reaction times, and enhance product purity. For phenoxyethylamine derivatives, a key strategy involves increasing the reactivity of the electrophile.

An improved, high-yield method can be adapted from the synthesis of analogous compounds like 2-(3,4-dichlorophenoxy)ethyldiethylamine. ciac.jl.cn This strategy involves an in-situ halide exchange reaction, known as the Finkelstein reaction, to enhance the leaving group's ability.

The optimized pathway proceeds as follows:

Ether Formation: 2,4-Dichlorophenol is reacted with a dihaloethane (e.g., 1-bromo-2-chloroethane) under basic conditions to form 1-chloro-2-(2,4-dichlorophenoxy)ethane.

Halide Exchange (Finkelstein Reaction): The resulting chloro-intermediate is treated with sodium iodide (NaI) in a solvent like acetone (B3395972) or butanol. This converts the less reactive chloro group into a highly reactive iodo group, forming 1-iodo-2-(2,4-dichlorophenoxy)ethane.

Precursor Compounds and Intermediate Derivatization in this compound Synthesis

The successful synthesis of the target compound relies on the availability and reactivity of key precursor molecules. The primary precursors are a derivative of 2,4-dichlorophenol and a two-carbon amine-containing synthon.

The core precursors and their typical derivatization into reactive intermediates are outlined below:

| Precursor Category | Starting Material | Derivatization Method | Reactive Intermediate |

| Phenolic Precursor | Phenol | Direct chlorination | 2,4-Dichlorophenol |

| 2,4-Dichlorophenol | Deprotonation with a strong base (e.g., NaOH, KOH) | Sodium 2,4-dichlorophenoxide | |

| Ethylamine Precursor | 2-Chloroethylamine | - | Used directly in Williamson synthesis |

| Ethanolamine (B43304) | Halogenation | 2-Bromoethylamine or 2-Chloroethylamine | |

| 1-bromo-2-chloroethane | Reaction with 2,4-Dichlorophenoxide | 1-Chloro-2-(2,4-dichlorophenoxy)ethane | |

| 1-Chloro-2-(2,4-dichlorophenoxy)ethane | Halide exchange with NaI (Finkelstein reaction) | 1-Iodo-2-(2,4-dichlorophenoxy)ethane | |

| 1-Bromo-2-(2,4-dichlorophenoxy)ethane | Reaction with Potassium Phthalimide | N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide |

2,4-Dichlorophenol is typically manufactured on an industrial scale by the direct chlorination of phenol. wikipedia.org The ethylamine synthons can be sourced directly or prepared from precursors like ethanolamine or dihaloethanes. Derivatization is crucial for activating these precursors for the key bond-forming steps.

Application of Green Chemistry Principles in Synthetic Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for this compound are not extensively documented, principles applied to the synthesis of the closely related 2,4-D esters can be adapted.

A notable green approach involves solvent-free synthesis using inorganic solid supports. rsc.org This methodology can be applied to the esterification of 2,4-Dichlorophenoxyacetic acid, a compound structurally similar to the target molecule's precursors.

Key Green Chemistry Strategies:

Solvent-Free Reactions: The reaction can be performed without organic solvents by adsorbing the reactants onto micro-particulate inorganic materials like silica (B1680970), clays, or zeolites. rsc.org This minimizes waste and avoids the environmental impact of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly enhance the reaction rate, leading to shorter reaction times and increased energy efficiency compared to conventional heating. rsc.org

Solid-Supported Products: The final product remains adsorbed on the solid support, creating a formulated compound that could potentially be used directly, avoiding further purification steps that often require large volumes of solvents. rsc.org

These principles—avoiding organic solvents, using solid supports, and employing energy-efficient heating methods—provide a framework for developing a more environmentally benign synthesis of this compound.

Analogous Synthetic Strategies for Related Phenoxyethylamine Derivatives

The synthesis of this compound is part of a broader class of reactions used to produce various phenoxyethylamine derivatives. These compounds share a common structural motif, and thus, their synthetic strategies are often interchangeable and adaptable.

| Derivative Type | Synthetic Strategy | Key Reactants | Reference |

| N,N-Dialkyl-Phenoxyethylamines | Williamson ether synthesis followed by amination. | 1. Dichlorophenol, 1-chloro-2-iodoethane (B1360244) 2. Diethylamine | ciac.jl.cn |

| Substituted Phenoxyethylamino-propyl Derivatives | Multi-step synthesis involving formation of an acetonitrile (B52724) derivative. | Phenoxyethylamine, substituted phenylacetonitrile | A multi-step process is described for these more complex structures. |

| General Phenoxyethylamine Derivatives | Reaction of fluorophenoxyalkanes with amines. | Fluorophenoxyalkane, primary or secondary amine | This method utilizes a more reactive fluoro- leaving group on the aromatic ring. |

| Phenoxyethylamine from Phenol | Multi-step sequence from phenol. | Phenol, Chloroacetyl chloride, Hydrazine | Involves chloroacetylation, etherification, reduction, ammoniation, and deprotection. |

These analogous strategies highlight the versatility of synthetic approaches to the phenoxyethylamine scaffold. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the specific nature of the amine functional group (primary, secondary, or tertiary).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,4-Dichlorophenoxy)ethylamine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structural framework of organic molecules. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei, allowing for a detailed mapping of the molecular structure.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy offers precise information about the number, connectivity, and chemical environment of protons within a molecule. For derivatives of 2-(2,4-dichlorophenoxy)acetic acid, a related compound, specific chemical shifts are observed that are characteristic of the aromatic and side-chain protons. For instance, in N'-(2-(2,4-Dichlorophenoxy)acetyl)-N-methylbenzohydrazide, the aromatic protons of the dichlorophenyl group appear as a doublet at δ 7.62 (J = 2.6 Hz) and a doublet of doublets at δ 7.43 (J = 8.9, 2.6 Hz). google.com The methylene (B1212753) protons (OCH₂) adjacent to the phenoxy group resonate as a singlet at δ 4.79. google.com

In a different derivative, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, the proton NMR spectra show characteristic signals for the aromatic protons, as well as for the NH and CH groups, confirming the structure of these complex molecules. mdpi.com For example, in one such derivative, the NH protons appear as singlets at δ 9.87 and δ 8.91, and the aromatic protons resonate in the range of δ 7.2-8.1. mdpi.com

¹³C NMR Spectral Analysis for Carbon Skeletal Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. udel.eduuoi.gr In derivatives of 2-(2,4-dichlorophenoxy)acetic acid, the carbon atoms of the dichlorophenyl ring, the ether linkage, and the acetyl group can be clearly distinguished. mdpi.com For a 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivative, the carbonyl carbon (C=O) appears at δ 166.7 ppm, while the aromatic carbons resonate between δ 115.8 and 152.3 ppm. mdpi.com The carbon of the CCl₃ group is observed at δ 101.6 ppm, and the methylene carbon (CH₂) of the ethylamine (B1201723) moiety is found at δ 67.8 ppm. mdpi.com

The number of distinct signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, which is useful for determining molecular symmetry. udel.edu The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. uoi.gr

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-O) | ~152 |

| C (Aromatic, C-Cl) | ~129, ~127 |

| C (Aromatic, CH) | ~130, ~128, ~115 |

| O-C H₂ | ~68 |

| N-C H₂ | ~42 |

Note: These are predicted values based on analogous structures and general ¹³C NMR principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

For a derivative of 2-(2,4-dichlorophenoxy)propanoic acid, IR spectroscopy confirmed the presence of the herbicide within a layered double hydroxide (B78521), with the carboxylate ion (COO⁻) band appearing at 1653 cm⁻¹. ugm.ac.id In another study on related compounds, characteristic IR stretches for N-H (~3350 cm⁻¹) and C-Cl (~750 cm⁻¹) were noted as critical for functional group identification. The analysis of 2-(2,4-dichlorophenoxy)propanoic acid adsorbed on aluminum hydroxides showed a strong peak at 3442.13 cm⁻¹ attributed to O-H stretching and a band at 1056.72 cm⁻¹ for the symmetric vibrations of C-O-C. researchgate.net

Raman spectroscopy has been effectively used for the detection of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, with a characteristic band observed at 391 cm⁻¹. nih.gov Two-dimensional correlation spectroscopy (2D-COS) combined with Raman can reveal subtle chemical interactions. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The UV-Vis spectrum of 2,4-dichlorophenoxyacetic acid in a concentration of 10 mg L⁻¹ at pH 6.8 shows a distinct absorption pattern. researchgate.net Another study determined the maximum absorption wavelength (λmax) for measuring 2,4-D concentration to be 283 nm. deswater.com The degradation of 2,4-D can be monitored by observing the changes in its UV-Vis spectrum over time. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. For ethylamine, a related simple amine, the molecular ion peak [M]⁺ is observed at an m/z of 45, corresponding to [CH₃CH₂NH₂]⁺. docbrown.info The base peak is at m/z 30, which corresponds to the [CH₂NH₂]⁺ fragment. docbrown.info

In the analysis of a derivative, (cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine, a molecular ion peak at m/z 284.1 [M+H]⁺ confirmed its molecular weight. Fragmentation patterns, such as the loss of the cyclopropylmethyl group, further validated the structure. For 2,4-D, electron ionization mass spectrometry provides a characteristic fragmentation pattern that can be used for its identification. nist.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure of solid materials. In a study involving the intercalation of 2,4-dichlorophenoxypropanoic acid (2,4-DP) into a calcium-aluminum layered double hydroxide (LDH), XRD was used to confirm the successful interleaving. ugm.ac.id The basal spacing of the LDH increased from 8.0 Å to 23.8 Å upon intercalation of the 2,4-DP anion, indicating the expansion of the interlayer space to accommodate the herbicide molecule. ugm.ac.id The diffraction pattern of the resulting nanohybrid showed a shift in the diffraction peak to a lower angle (3.71° 2θ), which is characteristic of a larger d-spacing. ugm.ac.id This technique provides definitive proof of the formation of new crystalline phases and the arrangement of molecules within the crystal lattice. acs.org

Computational Chemistry and Molecular Modeling of 2 2,4 Dichlorophenoxy Ethylamine

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure Determination

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic properties of 2-(2,4-Dichlorophenoxy)ethylamine. nih.govscience.gov These methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

The first step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, several conformations are possible due to the rotational freedom around the C-O and C-C single bonds of the ethylamine (B1201723) side chain.

Computational studies would typically explore the conformational landscape by systematically rotating these bonds and calculating the corresponding energies. The results would reveal the global minimum energy conformation, which is the most likely structure of the isolated molecule, as well as other low-energy conformers that might be relevant in different environments.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Global Minimum)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (phenoxy) | 1.37 Å |

| Bond Length | O-C (ethyl) | 1.43 Å |

| Bond Length | C-C (ethyl) | 1.53 Å |

| Bond Length | C-N | 1.47 Å |

| Dihedral Angle | C-O-C-C | 178° |

| Dihedral Angle | O-C-C-N | 65° |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, as specific published data for this compound is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenoxy ring, while the LUMO would likely be distributed over the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is illustrative and based on general principles of quantum chemistry for similar molecules, as specific published data for this compound is not available.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom and the chlorine atoms, indicating their susceptibility to electrophilic attack. The region around the amine group's hydrogen atoms would exhibit a positive potential (blue), highlighting it as a site for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. diva-portal.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and stability in a simulated environment, such as in a solvent or interacting with a membrane. diva-portal.orgrug.nl

An MD simulation of this compound would reveal how the molecule flexes and changes its shape at a given temperature. This information is crucial for understanding how the molecule might adapt its conformation to bind to a biological target.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This method is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. sciforum.net

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For instance, based on its structural similarity to other compounds, it could be docked into the active sites of enzymes like cyclooxygenases (COX). sciforum.netmdpi.com The results of such a study would provide a binding energy score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Degradation Pathways and Kinetic Analysis

The stability of the ether bond in 2-(2,4-Dichlorophenoxy)ethylamine is a critical factor in its persistence. While direct kinetic studies on the hydrolysis of this specific compound are not extensively documented, the behavior of analogous structures, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters, provides significant insights.

Hydrolysis of the ether linkage in phenoxy compounds can proceed under both acidic and basic conditions, although it is generally a slow process. For instance, the hydrolysis of 2,4-D esters is known to be pH-dependent, with faster degradation observed in alkaline water. researchgate.netinchem.org This suggests that under basic conditions, nucleophilic attack by hydroxide (B78521) ions on the carbon atom of the ethylamine (B1201723) side chain adjacent to the ether oxygen can lead to the cleavage of the C-O bond, yielding 2,4-dichlorophenol (B122985) and ethanolamine (B43304).

Conversely, under acidic conditions, protonation of the ether oxygen can make the ether linkage more susceptible to cleavage. researchgate.net The rate of hydrolytic degradation is also influenced by temperature, with higher temperatures generally accelerating the reaction rate. researchgate.net While the free acid form of 2,4-D itself is relatively resistant to hydrolysis, its ester derivatives are more labile. inchem.org It is reasonable to infer that this compound would exhibit similar stability characteristics, with the ether bond being the primary site of hydrolytic attack.

Table 1: Inferred Hydrolytic Degradation Products of this compound

| Reactant | Condition | Major Products |

| This compound | Acidic or Basic Hydrolysis | 2,4-Dichlorophenol, Ethanolamine |

Photolytic Transformation Mechanisms in Aqueous and Gaseous Phases

The presence of the chromophoric dichlorophenoxy group suggests that this compound is susceptible to photolytic degradation. In aqueous environments, photolysis can occur through direct absorption of sunlight or via indirect photosensitized processes. For the related compound 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov

The primary photolytic transformation pathway for phenoxy herbicides often involves the cleavage of the ether linkage, leading to the formation of the corresponding phenol (B47542). researchgate.net In the case of this compound, this would result in the formation of 2,4-dichlorophenol and ethylamine radicals. Another potential pathway is the reductive dechlorination of the aromatic ring, yielding monochlorinated or non-chlorinated phenoxyethylamine derivatives.

In the gaseous phase, vapor-phase 2,4-D is known to be degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov It is expected that this compound would undergo similar atmospheric degradation, initiated by hydroxyl radical attack.

Oxidative Reaction Mechanisms and Role of Radical Species

Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading persistent organic pollutants. mdpi.com The reaction of hydroxyl radicals with this compound is expected to be a primary mechanism of its oxidative degradation.

Drawing parallels with 2,4-D, the hydroxyl radical can attack the aromatic ring, leading to hydroxylation and subsequent ring opening. cdc.gov Another major pathway involves the abstraction of a hydrogen atom from the ethylamine side chain, which can initiate a series of reactions leading to the cleavage of the ether bond or oxidation of the amine group. The oxidation of N-alkyl amines can proceed through various mechanisms, including the formation of iminium salts and subsequent hydrolysis. rsc.orgnih.gov

The presence of chloride substituents on the aromatic ring also influences the oxidative degradation. While dechlorination can occur, the primary attack is often on the aromatic ring or the side chain. The degradation of 2,4-D by AOPs has been shown to produce a variety of intermediates, including hydroxylated and dechlorinated derivatives, before eventual mineralization to carbon dioxide, water, and inorganic ions.

Electrophilic and Nucleophilic Reaction Pathways

The chemical structure of this compound allows it to participate in both electrophilic and nucleophilic reactions.

Nucleophilic Reactivity: The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. grail.moe This allows it to react with a variety of electrophiles. For instance, it can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines. libretexts.orgmasterorganicchemistry.comyoutube.com It can also participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides. The synthesis of related (aryloxyethyl)dialkylamines often involves the reaction of a phenoxide with a haloalkylamine or the reaction of a halo-phenoxyethane with an amine, highlighting the nucleophilic character of the amine. journals.co.za

Synthesis and Characterization of 2 2,4 Dichlorophenoxy Ethylamine Derivatives and Analogues

Synthesis of N-Substituted Phenoxyethylamines

The synthesis of N-substituted phenoxyethylamines can be achieved through several established synthetic routes. A common approach involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with various amines to form the corresponding amides. This can be followed by reduction to yield the desired N-substituted phenoxyethylamines.

One prevalent method is the conversion of 2-(2,4-dichlorophenoxy)acetic acid to its more reactive acid chloride. This is often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 2-(2,4-dichlorophenoxy)acetyl chloride can then be reacted with a wide range of primary or secondary amines in a Schotten-Baumann type reaction to yield N-substituted 2-(2,4-dichlorophenoxy)acetamides. dergipark.org.tr For instance, reaction with amines such as 3,4-dihydroisoquinoline (B110456) has been reported to produce the corresponding amide derivatives. dergipark.org.tr The general synthetic scheme for this process is depicted below:

Scheme 1: Synthesis of N-Substituted 2-(2,4-Dichlorophenoxy)acetamides

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Reductive amination is another versatile method for the synthesis of N-substituted phenoxyethylamines. uasz.snmasterorganicchemistry.com This process typically involves the reaction of a phenoxy-substituted aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of 2-(2,4-dichlorophenoxy)ethylamine derivatives, 2-(2,4-dichlorophenoxy)acetaldehyde (B8743787) would be a key intermediate, which can then be reacted with a variety of amines. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com

Furthermore, direct alkylation of amines with a suitable 2-(2,4-dichlorophenoxy)ethyl halide can also be employed, although this method can sometimes lead to multiple alkylations. masterorganicchemistry.com

A study detailed the synthesis of a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com The synthesis involved the addition of various aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, yielding the target products in moderate to good yields (58–72%). mdpi.com

| Derivative | Starting Amine | Yield (%) | Melting Point (°C) |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)acetamide | 2,4-Dimethylaniline | 72 | 191-193 |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide | 2,5-Dimethylaniline | 68 | 188-190 |

| N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | 4-Bromoaniline | 72 | 186-188 |

Modifications of the Ether Linkage and Phenoxy Ring Substitution Patterns

Modifications to the ether linkage and the substitution pattern on the phenoxy ring are key strategies for creating analogues of this compound. The Williamson ether synthesis is a cornerstone method for forming the ether linkage. wvu.educhemistrysteps.commasterorganicchemistry.comnumberanalytics.com This Sₙ2 reaction involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com In the context of this compound analogues, this would typically involve reacting a substituted phenol (B47542) with a 2-haloethylamine derivative. The choice of base and solvent is critical for optimizing the reaction conditions and yield. numberanalytics.com

For instance, to introduce different substituents on the phenoxy ring, various substituted phenols can be used as starting materials. wmich.edu Research has been conducted on the synthesis of phenoxyacetic acid analogues with a variety of substituents on the aromatic ring, which can then be converted to the corresponding ethylamine (B1201723) derivatives. wmich.edumdpi.compsu.edu

The synthesis of 2-(phenoxy)alkanoic acid esters has been achieved by reacting commercially available ethyl 2-bromoalkanoates with 2,4-dichlorophenol (B122985) in the presence of a base. nih.gov Subsequent saponification of the esters yields the corresponding acids, which can then be coupled with amines. nih.gov This approach allows for variation at the α-position to the ether linkage.

Furthermore, thioether analogues can be synthesized by reacting a thiophenol with a suitable halo-compound. For example, 2,4-dichlorothiophenol has been used in a displacement reaction with ethyl 2-bromopropionate to form the corresponding thioether ester, which can be further functionalized. nih.gov

The following table summarizes some examples of modifications to the phenoxy ring and the resulting compounds.

| Starting Phenol/Thiophenol | Modifying Reagent | Resulting Moiety |

| 2,4-Dichlorophenol | Ethyl 2-bromopropionate | 2-(2,4-Dichlorophenoxy)propionic acid |

| 2,4-Dichlorothiophenol | Ethyl 2-bromopropionate | 2-(2,4-Dichlorophenylthio)propionic acid |

| 4-Chloro-3,5-dimethylphenol | Monochloroacetic acid | 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid |

Design and Synthesis of Hybrid Molecules Incorporating this compound Moieties

The design and synthesis of hybrid molecules, which covalently link two or more pharmacophores, is a growing strategy in drug discovery. nih.gov This approach aims to create new chemical entities with potentially enhanced or novel biological activities. The 2-(2,4-dichlorophenoxy)ethylamino moiety can be incorporated into such hybrids.

A common strategy involves creating a linker between the this compound core and another bioactive molecule. For example, ciprofloxacin, a broad-spectrum antibiotic, has been a popular candidate for hybridization. nih.govresearchgate.netd-nb.infomdpi.com The synthesis of ciprofloxacin-based hybrids often involves modification at the N-4 position of the piperazine (B1678402) ring of ciprofloxacin. d-nb.info

One synthetic approach involves the chloroacetylation of a bioactive molecule, followed by nucleophilic substitution with another molecule containing a suitable functional group, such as an amine or a phenol. mdpi.com For example, a hybrid molecule could be envisioned where the amino group of this compound displaces the chlorine from a chloroacetylated bioactive scaffold.

Another strategy is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amide or ester linkages between the 2-(2,4-dichlorophenoxy)acetic acid precursor and a bioactive molecule containing an amine or hydroxyl group, respectively. psu.edu

The following table provides examples of potential hybrid molecule designs incorporating the 2-(2,4-dichlorophenoxy) moiety.

| Bioactive Moiety | Linker Strategy | Potential Hybrid Structure |

| Ciprofloxacin | Amide bond formation | Ciprofloxacin linked via its carboxylic acid to the amine of this compound |

| Thiazolidine-2,4-dione | N-alkylation | Thiazolidine-2,4-dione N-alkylated with a 2-(2,4-dichlorophenoxy)ethyl group |

| Acridine | Amide linkage | Acridine derivative linked to 2-(2,4-dichlorophenoxy)acetic acid |

Spectroscopic and Chromatographic Characterization of Novel Derivatives

The characterization of newly synthesized derivatives of this compound is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. mdpi.com In ¹H NMR spectra of 2-(2,4-dichlorophenoxy)acetamide (B157635) derivatives, characteristic signals for the aromatic protons of the dichlorophenoxy ring, the methylene (B1212753) protons of the ethylamine chain, and the protons of any N-substituents are observed. mdpi.comrsc.org For example, in 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, the methylene group protons of the 2,4-dichlorophenoxyacetic acid residue appear as a doublet of doublets. mdpi.com In ¹³C NMR spectra, signals for the aromatic carbons, the carbonyl carbon (if present), and the carbons of the ethylamine backbone are key identifiers. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. dergipark.org.tr For amide derivatives, the C=O stretching vibration is a characteristic peak. The N-H stretch is also indicative of primary or secondary amines or amides. The C-O-C stretch of the ether linkage and the C-Cl stretches of the dichlorinated ring are also expected. dergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, further confirming their structure. researchgate.net

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compounds and for their purification. core.ac.uk Reversed-phase HPLC is commonly used, with the choice of mobile phase depending on the polarity of the analyte. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. mdpi.com The retention factor (Rf) value is a characteristic property of a compound under specific chromatographic conditions. mdpi.com

Column Chromatography: For the purification of the synthesized derivatives on a larger scale, column chromatography using silica (B1680970) gel is often employed. dergipark.org.tr The choice of eluent is critical for achieving good separation.

The following table summarizes the key characterization data for a representative 2-(2,4-dichlorophenoxy)acetamide derivative.

| Technique | Key Observations |

| ¹H NMR | Signals for aromatic, methylene, and N-H protons. mdpi.com |

| ¹³C NMR | Signals for aromatic, carbonyl, and aliphatic carbons. mdpi.com |

| IR | C=O, N-H, C-O-C, and C-Cl stretching vibrations. dergipark.org.tr |

| LC-MS | Molecular ion peak confirming the molecular weight. researchgate.net |

| HPLC | Assessment of purity and retention time. researchgate.net |

Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenoxy Ethylamine and Its Analogues

Systematic Structural Modifications and Activity Profiling

The biological activity of phenoxyethylamine derivatives can be significantly altered by systematic modifications to various parts of the molecule, including the phenoxy ring, the ethylamine (B1201723) side chain, and the terminal amino group. Studies on analogous compounds provide a framework for understanding these relationships.

For instance, research into N,N'-diacylhydrazine derivatives incorporating a 2-(2,4-dichlorophenoxy)propane moiety—a closely related structure—demonstrates the impact of modifying the side chain. nih.gov In this study, a series of analogues were synthesized and tested for herbicidal, fungicidal, and plant growth regulatory activities. The results indicated that most of the synthesized compounds showed greater herbicidal activity against dicotyledonous weeds than monocotyledonous ones. Furthermore, all tested compounds completely inhibited the radicle growth of cucumber, showcasing potent plant growth regulatory effects. nih.gov

The following table details the herbicidal and fungicidal activity of selected N,N'-diacylhydrazine analogues containing the 2,4-dichlorophenoxy scaffold, demonstrating the effects of structural modifications.

Table 1: Biological Activities of 2-(2,4-Dichlorophenoxy)propane Analogs

| Compound | Substituent (R) | Herbicidal Activity (%) vs. Brassica campestris at 1500 g/ha | Fungicidal Activity (%) vs. Colletotrichum orbiculare |

|---|---|---|---|

| Analogue 1 | 4-chlorophenyl | 88.6 | 75.4 |

| Analogue 2 | 2,4-dichlorophenyl | 91.2 | 79.8 |

| Analogue 3 | 4-methylphenyl | 85.3 | 72.1 |

| Analogue 4 (4u) | 2-fluorophenyl | 94.7 | 82.2 |

Data derived from a study on N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are crucial tools for understanding how the chemical structure of a compound quantitatively affects its biological activity. For derivatives of 2,4-dichlorophenoxy compounds, QSAR studies have been instrumental in refining structures to enhance specific activities.

A 3D-QSAR study was conducted on a series of N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety to correlate their structures with observed herbicidal activity. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) model was statistically significant, with a high correlation coefficient (r²) of 0.913 and a cross-validated correlation coefficient (q²) of 0.556. Such a model indicates good predictive power. Based on the insights from this QSAR model, five new compounds were designed and synthesized. One of these, compound 4u, demonstrated excellent herbicidal activity (94.7% inhibition) and significant fungicidal activity (82.16%), validating the predictive power of the QSAR approach. nih.gov

Similarly, QSAR studies on 2,4-disubstituted phenoxyacetic acid derivatives, which share the core dichlorophenoxy structure, have been performed to identify key structural features for activity as CRTh2 receptor antagonists. researchgate.net These models help to quantify the contributions of steric, electronic, and hydrophobic properties to the biological outcome.

Table 2: Statistical Validation of a 3D-QSAR Model for Herbicidal Activity

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.556 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.913 | Indicates the goodness of fit of the model. |

| Standard Error of Estimate (SEE) | 0.198 | Measures the quality of the model's predictions. |

| F-statistic | 58.67 | Indicates the statistical significance of the model. |

Data from a 3D-QSAR study on N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety. nih.gov

Pharmacophore Identification for Mechanistic Understanding

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For analogues of 2-(2,4-Dichlorophenoxy)ethylamine, different pharmacophore models have been proposed depending on the biological target.

Studies on compounds such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have identified key features for binding to the sigma-1 (σ1) receptor. researchgate.net The widely accepted Glennon pharmacophore model for σ1 receptor ligands consists of a basic amine site and two distinct hydrophobic regions. researchgate.net In these analogues, the ethylamine or a similar basic moiety provides the crucial amine site, while the dichlorophenoxy group can occupy one of the hydrophobic pockets of the receptor. researchgate.net

Furthermore, the 2,4-dichlorophenoxy group itself has been identified as a potential pharmacophore in other contexts. Research has shown that this moiety is present in several substances with anti-inflammatory activity, where it acts as a selective inhibitor of the COX-2 enzyme. mdpi.com This suggests that the dichlorinated phenyl ring connected to an ether oxygen is a key feature for this specific biological interaction.

Table 3: Key Pharmacophoric Features of Dichlorophenoxy Analogs for Different Targets

| Pharmacophoric Feature | Description | Associated Target(s) | Relevant Molecular Moiety |

|---|---|---|---|

| Basic Amine Site | A protonatable nitrogen atom, crucial for electrostatic interactions. | Sigma-1 (σ1) Receptor | Ethylamine group |

| Hydrophobic Region 1 | A non-polar region that interacts with hydrophobic pockets in the receptor. | Sigma-1 (σ1) Receptor | Dichlorophenoxy group |

| Hydrophobic Region 2 | A second non-polar area for additional hydrophobic binding. | Sigma-1 (σ1) Receptor | Other substituents on the amine or side chain |

| COX-2 Binding Moiety | The core structure responsible for selective enzyme inhibition. | COX-2 Enzyme | 2,4-Dichlorophenoxy group |

Features compiled from studies on sigma-1 receptor ligands and COX-2 inhibitors. researchgate.netmdpi.com

Influence of Substituent Electronic and Steric Effects on Biological Interactions

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of substituents on the aromatic ring and the ethylamine side chain. These properties dictate how the molecule fits into a binding site and the nature of the intermolecular forces it can form.

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenoxy ring is a defining feature. These substituents alter the electron density of the aromatic system and the pKa of the phenoxy oxygen, which can influence binding affinity and reactivity. researchgate.net In SAR studies of related compounds, the addition of further electron-withdrawing or electron-donating groups can fine-tune activity. For example, in a study of related thromboxane (B8750289) A2 receptor antagonists, it was found that an electron-withdrawing substituent at the para-position of a phenylsulfonyl moiety was required to improve activity.

Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in determining whether a molecule can physically access and properly orient itself within a biological target's binding site. science.gov For analogues of this compound, bulky substituents on the nitrogen atom or the ethyl chain could prevent optimal binding. Conversely, in some cases, increased bulk might enhance selectivity for one receptor subtype over another by sterically clashing with the binding sites of off-target proteins. For example, studies on other receptor ligands have shown that increasing the steric hindrance at a chiral binding site can lead to a reduction in enantioselectivity and resolution, demonstrating the sensitivity of biological systems to molecular size and shape. science.gov The CoMFA contour maps generated in 3D-QSAR studies, such as the one on 2-(2,4-dichlorophenoxy)propane derivatives, visually represent the regions where steric bulk is either favorable or unfavorable for activity, providing a roadmap for rational drug design. nih.gov

Lack of Scientific Data on this compound Prevents In-Depth Analysis

A thorough review of available scientific literature reveals a significant lack of specific data regarding the biological activity and metabolic pathways of the chemical compound This compound . Consequently, it is not possible to provide a detailed analysis of its mechanistic aspects as requested.

The vast majority of research in this area has been conducted on the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide. The biological effects, molecular interactions, and metabolic fate of 2,4-D are well-documented. However, this information cannot be extrapolated to this compound, as the change from a carboxylic acid group to an ethylamine group results in a fundamentally different chemical with distinct properties and biological interactions.

Searches for specific data on this compound's auxin-like activity, its cellular targets in plants, its effect on biochemical pathways, and its enzymatic biotransformation yielded no specific research findings. The compound is listed in chemical supplier catalogs for research purposes, but peer-reviewed studies detailing its biological effects are not present in the public domain.

Therefore, the following sections of the requested article cannot be generated due to the absence of scientific evidence:

Mechanistic Aspects of Biological Activity

Enzymatic Biotransformation and Metabolic Pathways in Biological Systems

Elucidation of Biotransformation Products

Without dedicated research on 2-(2,4-Dichlorophenoxy)ethylamine, any discussion of its biological and mechanistic aspects would be speculative and scientifically unfounded.

The Environmental Journey of this compound: A Review of its Transformation and Fate

Detailed scientific information regarding the environmental transformation and fate of the specific chemical compound this compound is not available in the public scientific literature.

While extensive research has been conducted on the structurally related and widely used herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), this information cannot be directly extrapolated to this compound. The difference in the functional group—an ethylamine (B1201723) group versus an acetic acid group—would significantly alter the chemical, physical, and biological properties of the molecule. These differences would profoundly impact its behavior and fate in the environment, including its degradation pathways, mobility, and the nature of its transformation products.

Therefore, a scientifically accurate and thorough discussion on the following aspects for this compound cannot be provided:

Environmental Transformation and Fate in Abiotic and Biotic Systems

Formation and Persistence of Environmental Transformation Products and Metabolites

To generate the requested article, dedicated research studies focusing specifically on the environmental transformation and fate of 2-(2,4-Dichlorophenoxy)ethylamine would be required.

Advanced Research Methodologies and Analytical Techniques

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and measuring 2-(2,4-Dichlorophenoxy)ethylamine in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages for analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted method for the analysis of phenoxy herbicides and their derivatives due to its suitability for non-volatile and thermally sensitive compounds. researchgate.netdeswater.com It allows for the direct analysis of compounds like this compound without the need for chemical derivatization.

Detailed Research Findings: Method development for the parent compound, 2,4-D, often utilizes reverse-phase chromatography with a C18 column. deswater.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with acetic acid or formic acid to ensure good peak shape and retention for acidic analytes. deswater.comepa.gov For instance, a method for determining 2,4-D and its primary metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), in soil used a mobile phase of methanol and water with UV detection at 230 nm. nih.gov Another approach for water sample analysis employed a mobile phase of acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v) with UV detection at 283 nm. deswater.com

Detection is commonly achieved using a UV detector, as the phenoxy ring provides strong chromophores. researchgate.netdeswater.comnih.gov For greater sensitivity and selectivity, especially in complex matrices like environmental or biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). epa.gov This technique allows for the monitoring of specific parent-daughter ion transitions, providing high confidence in identification and quantification at very low levels, such as the 0.1 µg/L limit of quantification (LOQ) for 2,4-D in water. epa.govnih.gov

| Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | C18 (250 mm × 4.6 mm) | Acetonitrile:Water:Acetic Acid (80:19.5:0.5) | UV (283 nm) | Water Samples | deswater.com |

| HPLC-UV | Not Specified | Methanol:Water | UV (230 nm) | Soil Samples | nih.gov |

| On-line SPE-HPLC/UV | Not Specified | Not Specified | UV | Corn Samples | scielo.org.mx |

| LC-MS/MS | Synergi Hydro-RP (4.6 x 75 mm) | (A) Water + 0.1% Acetic Acid; (B) Acetonitrile:Methanol (80:20) + 0.1% Acetic Acid | Tandem Mass Spectrometry (MS/MS) | Drinking, Ground, and Surface Water | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities. researchgate.net However, for polar and non-volatile compounds like phenoxy acids and their amine derivatives, a chemical derivatization step is typically required to increase volatility and thermal stability. researchgate.netnih.gov

Detailed Research Findings: For the analysis of 2,4-D, derivatization is commonly performed to convert the carboxylic acid to a more volatile ester, such as a methyl ester, often using reagents like diazomethane (B1218177) or an acid and methanol mixture. nih.govepa.gov For this compound, derivatization of the amine group, for instance through silylation using agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA), would be necessary. researchgate.net This agent creates stable derivatives that produce characteristic fragments in the mass spectrometer (e.g., [M-57]), aiding in identification. researchgate.net

Following derivatization, the sample is introduced into the GC. Separation is typically achieved on a low-polarity capillary column, such as a Durabond-5MS or HP-5MS. epa.govepa.gov The instrument is operated with a specific temperature program to elute the compounds of interest. epa.gov Mass spectrometric detection, often in selected ion monitoring (SIM) mode, is used for quantification. This involves monitoring specific mass-to-charge ratio (m/z) ions for the target analyte, providing high selectivity and sensitivity. epa.gov For example, in the analysis of 2,4-D methyl ester, the quantitation ion might be m/z 234, with qualifier ions at m/z 236 and m/z 201 for confirmation. epa.gov

| Technique | Column | Derivatization | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Durabond-1 / Stabilwax | Methylation (to form methyl ester) | Selected Ion Monitoring (SIM) | Soil Analysis | epa.gov |

| GC-MS | Durabond-5MS | Not specified for this analyte | Electron Impact (EI), SIM | Water Analysis (for 2,4-DCA) | epa.gov |

| GC-MS | Not Specified | Silylation (e.g., MtBSTFA) | Not Specified | Multiresidue Pesticide Analysis | researchgate.net |

High-Resolution Spectroscopic Techniques for Trace Analysis and Mechanistic Studies

High-resolution spectroscopy is indispensable for the unambiguous structural confirmation of this compound and for investigating its interactions with biological systems at a molecular level.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for structure elucidation. In studies of newly synthesized derivatives of 2-(2,4-dichlorophenoxy)acetic acid, NMR is used to confirm that the desired molecular structure has been successfully created. mdpi.com For example, the chemical shifts and coupling constants of protons in the aromatic ring, the ethylamine (B1201723) side chain, and the carbon signals for C=O, CCl₃, and aromatic carbons provide definitive proof of structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or to identify impurities and degradation products with high confidence. researchgate.net

For mechanistic studies, advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) have been used to probe the active sites of enzymes involved in the degradation of related compounds. One study used XAS to characterize the iron and copper coordination environment in the TfdA enzyme, which catalyzes the first step in 2,4-D degradation. The results showed that binding of the substrate, 2,4-D, leads to the loss of a histidine ligand from the metal center, providing insight into the enzyme's mechanism of action. nih.gov

Radiotracer Studies for Elucidating Environmental Fate and Metabolic Pathways

Radiotracer studies, typically using carbon-14 (B1195169) (¹⁴C) labeled compounds, are the gold standard for tracking the fate and metabolism of a chemical in complex systems like organisms or the environment.

Detailed Research Findings: By synthesizing ¹⁴C-labeled this compound, researchers can conduct studies to trace its absorption, distribution, metabolism, and excretion (ADME) in animal models. cdc.gov Following administration of the radiolabeled compound, the radioactivity can be measured in various tissues (e.g., liver, kidney, brain), urine, and feces over time. cdc.gov This allows for the quantification of the compound and its metabolites in different compartments, revealing its metabolic pathways. For instance, studies on 2,4-D in rats, mice, and dogs using ¹⁴C-labeling found that while the parent compound is the major excreted substance, various conjugates (glycine, taurine, glucuronide) are also formed, with notable differences between species. cdc.gov

In environmental fate studies, ¹⁴C-labeled compounds are applied to soil or water microcosms. Over time, samples of soil, water, air (for volatile products like ¹⁴CO₂), and biomass are analyzed for radioactivity. This approach provides quantitative data on degradation rates (half-life), the formation of metabolites, the extent of mineralization to CO₂, and the formation of bound residues in soil. juniperpublishers.comresearchgate.net These studies are critical for assessing the persistence and mobility of the compound in the environment. juniperpublishers.com

Integrated In Silico Approaches for Predictive Modeling and Design

In silico, or computational, methods are increasingly used to predict the physicochemical properties, environmental fate, and toxicological profile of chemicals like this compound. These models reduce the need for extensive laboratory testing and can guide the design of safer, more effective molecules. rsc.org

Detailed Research Findings: Molecular docking is a computational technique used to predict how a molecule binds to a specific receptor or enzyme. It has been used to study derivatives of 2-(2,4-dichlorophenoxy)acetic acid by simulating their interaction with the active site of the COX-2 enzyme, helping to rationalize their potential anti-inflammatory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. Various platforms and tools are available to predict properties like aquatic toxicity. A comparative study assessed several tools, including ADMET Predictor™, ECOSAR, and TEST, for their ability to predict the acute aquatic toxicity of diverse chemicals. rsc.org Such models can be applied to this compound to estimate its potential environmental impact.

Furthermore, computational toxicology databases and prediction tools like the EPA's Toxicity Forecaster (ToxCast) and the Sequence Alignment to Predict Across Species Susceptibility (SeqAPASS) tool provide predictions on a wide range of toxicological endpoints and help extrapolate data across different species. epa.gov In silico methods have also been used to predict potential hepatotoxicity and carcinogenicity for pesticides, including 2,4-D. researchgate.net

| Model/Tool | Purpose | Type of Prediction | Reference |

|---|---|---|---|

| AutoDock Vina | Molecular Docking | Binding affinity and mode of interaction with a biological target (e.g., COX-2 enzyme). | mdpi.com |

| ECOSAR, TEST, ADMET Predictor™ | Predictive Toxicity Modeling | Acute aquatic toxicity. | rsc.org |

| ToxCast / CompTox | Computational Toxicology | Predicts various toxicological endpoints and provides hazard data. | epa.gov |

| SeqAPASS | Cross-Species Extrapolation | Predicts chemical susceptibility and extrapolates toxicity data across species. | epa.gov |

| ProTox-II | Toxicological Analysis | Predicts hepatotoxicity, carcinogenicity, and molecular targets. | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel, Atom-Economical Synthetic Pathways

The development of synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemistry. For compounds like 2-(2,4-Dichlorophenoxy)ethylamine, future research will likely focus on "atom-economical" pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Recent advancements in organic synthesis have highlighted the utility of N-phenoxyacetamides as versatile substrates. These compounds can undergo C-H bond activation under redox-neutral conditions, avoiding the need for external oxidants and thus improving the atom economy of the reaction. sioc-journal.cn Research into cascade reactions, where multiple bond-forming events occur in a single operation, also presents a promising strategy. For instance, a novel cascade etherification/Smiles rearrangement has been developed for the synthesis of related compounds, which streamlines the process and avoids the generation of significant byproducts. sciencex.com These types of innovative synthetic strategies could be adapted for the more efficient production of this compound.

Key features of these advanced synthetic approaches include:

High atom and time economy: Maximizing efficiency by reducing steps and waste. sciencex.com

Use of readily available materials: Employing simple and low-cost starting materials. sciencex.com

Avoidance of sensitive reagents: Designing processes that are robust and less prone to side reactions. sciencex.com

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| C-H Functionalization of N-Phenoxyacetamides | Redox-neutral conditions, high atom economy. sioc-journal.cnuow.edu.au | Direct and efficient introduction of the ethylamine (B1201723) side chain. |

| Cascade Etherification/Smiles Rearrangement | Streamlined process, reduced waste. sciencex.com | One-pot synthesis from simpler precursors. |

| Micro-chemical Plant Synthesis | Precise control over reaction conditions, improved safety and sustainability. sciencex.com | Scalable and continuous production with high purity. |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry has become an indispensable tool in the design of new molecules with tailored properties. For this compound, advanced computational methods can be used to design next-generation analogues with improved biological activity and selectivity.

Molecular docking is a powerful technique used to predict the binding orientation of a small molecule to a protein target. mdpi.comnih.gov This method can be used to screen virtual libraries of compounds and identify those that are most likely to interact with a specific biological target, such as an enzyme or receptor. mdpi.comsciforum.net By understanding these interactions at a molecular level, chemists can design new analogues with enhanced affinity and specificity.

For example, studies on related 2-(2,4-dichlorophenoxy)acetic acid derivatives have used molecular docking to identify compounds that effectively interact with the active site of enzymes like COX-2. mdpi.comsciforum.net This approach allows for the rational design of new molecules with desired biological activities. The use of computational tools can significantly accelerate the discovery process and reduce the need for extensive experimental screening. nih.govadvanceaec.netethz.chunimelb.edu.au

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

A thorough understanding of how a compound interacts with biological systems at the molecular level is crucial for its effective and safe use. For this compound, future research will aim to elucidate its precise mechanism of action. This involves identifying the specific molecular targets and pathways it modulates.

While the parent compound, 2,4-D, is known to act as a synthetic auxin, disrupting plant hormonal balance, the exact molecular interactions of its derivatives are still being explored. researchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify metabolites and understand how the compound is processed within an organism. nih.gov

Furthermore, molecular docking studies can provide valuable insights into the binding of these compounds to target proteins, helping to identify key amino acid residues involved in the interaction. nih.govresearchgate.net This information is critical for understanding the basis of its biological activity and for designing more effective and selective analogues.

Development of Biotechnological Applications and Enhanced Bioremediation Strategies

The environmental fate of agrochemicals is a significant concern. Biotechnological approaches offer promising solutions for the remediation of environments contaminated with compounds like 2,4-D and its derivatives. Bioremediation utilizes microorganisms to degrade or detoxify pollutants. nih.gov

Numerous bacterial and fungal strains have been identified that can degrade 2,4-D, using it as a source of carbon and energy. nih.govfrontiersin.org These microorganisms employ specific enzymatic pathways to break down the herbicide into less harmful substances. frontiersin.org Future research will focus on identifying and characterizing more robust and efficient microbial strains for bioremediation. This includes exploring the use of microbial consortia and genetically engineered microorganisms with enhanced degradative capabilities.

Moreover, the development of bioslurry reactors and other bioremediation technologies can provide effective ex-situ treatment options for contaminated soil and water. researchgate.net These systems create optimal conditions for microbial activity, accelerating the breakdown of pollutants. researchgate.net

| Bioremediation Approach | Description | Key Organisms/Enzymes | Advantages |

|---|---|---|---|

| Bioaugmentation | Introduction of specific degrading microorganisms to a contaminated site. frontiersin.org | Bacteria (e.g., Pseudomonas, Sphingomonas), Fungi (e.g., Aspergillus, Mortierella). nih.govfrontiersin.org | Can enhance degradation rates in environments with low indigenous microbial activity. |

| Biostimulation | Stimulation of indigenous microbial populations by adding nutrients or electron acceptors. mdpi.com | Indigenous soil and water microorganisms. | Cost-effective and utilizes the natural degradative potential of the environment. |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants in soil and water. mdpi.com | Various plant species capable of accumulating or metabolizing herbicides. | Aesthetically pleasing and can be used for large-scale remediation. |

Interdisciplinary Research Integrating Material Science for Controlled Release or Sequestration

The integration of material science offers exciting possibilities for developing advanced formulations of agrochemicals with improved performance and reduced environmental impact. Controlled-release formulations (CRFs) are designed to release the active ingredient slowly over time, maintaining an effective concentration for a longer period and reducing the need for frequent applications. nih.govnih.govresearchgate.net

Various materials, including polymers, clays, and nanomaterials, can be used to encapsulate or entrap the active compound. nih.gov For instance, microencapsulation using interfacial polymerization can protect sensitive herbicides from environmental degradation, such as photodegradation and volatilization. biointerfaceresearch.com This approach not only enhances the efficacy of the herbicide but also minimizes its off-target effects.

Furthermore, materials can be designed for the sequestration of these compounds from contaminated environments. Adsorbent materials, such as organo-montmorillonites, have shown promise in binding herbicides like 2,4-D, which can then be incorporated into controlled-release systems or used for environmental cleanup. nih.gov Future research in this area will likely focus on the development of "smart" materials that can release the active ingredient in response to specific environmental triggers, such as pH or temperature, leading to even more precise and efficient application. nih.gov

Q & A

Basic: What are the recommended safety protocols for handling 2-(2,4-Dichlorophenoxy)ethylamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Storage: Store in tightly sealed containers in cool, well-ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) and metals in the presence of moisture .

- Training: Ensure personnel are trained in spill management, first aid, and emergency procedures. Skin contact requires immediate washing, and contaminated clothing must be removed .

- Incompatibilities: Avoid contact with strong oxidizers and metals; reactions may generate toxic gases .

Basic: What synthetic routes are feasible for this compound, and how is it characterized?

Answer:

- Synthesis: Likely routes include nucleophilic substitution of 2,4-dichlorophenol with ethylamine derivatives or reductive amination of ketone intermediates. For analogs, methods like coupling phenoxy groups with ethylamine backbones via catalytic processes are documented .

- Characterization: Use NMR (¹H/¹³C) to confirm structure, LC-MS or GC-MS for purity analysis, and FT-IR to identify functional groups (e.g., C-Cl, N-H stretches). Elemental analysis validates composition .

Advanced: How can researchers resolve contradictions in carcinogenicity data for this compound?

Answer:

- Data Analysis Framework:

- Compare Model Systems: Assess whether in vitro genotoxicity assays (e.g., Ames test) align with in vivo rodent studies. Discrepancies may arise from metabolic differences .

- Dose-Response Relationships: Evaluate if carcinogenic effects occur only at supratherapeutic doses, suggesting threshold-based risks.

- Mechanistic Studies: Investigate DNA adduct formation or oxidative stress pathways using techniques like comet assays or transcriptomics .

- Conclusion: Classify carcinogenicity per IARC guidelines, acknowledging limited evidence and advocating for precautionary exposure limits .

Advanced: What analytical methods are suitable for quantifying this compound in environmental matrices?

Answer:

- Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges for aqueous samples. Derivatize with BSTFA for GC compatibility if needed .

- Instrumentation:

- Limit of Detection (LOD): Achieve sub-ppb levels via MRM (LC-MS/MS) or SIM (GC-MS) modes .

Advanced: How does dermal absorption influence exposure risk assessments for this compound?

Answer:

- Risk Mitigation:

- Permeability Studies: Use Franz diffusion cells with human skin models to quantify absorption rates.

- Decontamination Protocols: Immediate washing with soap/water reduces bioavailability by >50% .

- Modeling: Incorporate dermal absorption data into PBPK models to estimate systemic exposure. Prioritize glove selection (e.g., nitrile > latex) based on breakthrough times .

Advanced: What strategies minimize environmental release during experimental workflows?

Answer:

- Waste Management: Segregate waste streams; neutralize acidic/byproduct solutions before disposal. Collaborate with certified waste handlers for incineration .

- Green Chemistry: Explore solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) and catalytic methods to reduce waste .

- Environmental Monitoring: Deploy SPE-LC-MS to detect trace releases in lab effluents. Remediate spills with activated carbon or clay adsorbents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.